Cas no 107745-32-4 (2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-one)
107745-32-4 structure
Product Name:2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-one
N.o CAS:107745-32-4
MF:C10H9F3O2
MW:218.172473669052
MDL:MFCD11556202
CID:127672
PubChem ID:14516934
Update Time:2025-06-08
2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethanone,2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]-
- 2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethanone
- 2,2,2-TRIFLUORO-1-[4-(METHOXYMETHYL)PHENYL]-ETHANONE
- Ethanone, 2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]- (9CI)
- 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone
- 2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-one
- 2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-one
- CS-0303415
- 2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethanone
- DTXSID20561204
- GXVXGSYZAHKUHX-UHFFFAOYSA-N
- 107745-32-4
- 2,2,2-Trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one
- EN300-1938663
- SCHEMBL9561236
-
- MDL: MFCD11556202
- Inchi: 1S/C10H9F3O2/c1-15-6-7-2-4-8(5-3-7)9(14)10(11,12)13/h2-5H,6H2,1H3
- Chave InChI: GXVXGSYZAHKUHX-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(COC)=CC=1)=O)(F)F
Propriedades Computadas
- Massa Exacta: 218.05547
- Massa monoisotópica: 218.05546401g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 4
- Complexidade: 217
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.4
- Superfície polar topológica: 26.3Ų
Propriedades Experimentais
- PSA: 26.3
- LogP: 2.57800
2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-one Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938663-1g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1938663-5g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1938663-10g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1938663-0.05g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1938663-0.1g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1938663-0.25g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1938663-0.5g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1938663-1.0g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1938663-2.5g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1938663-5.0g |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-one |
107745-32-4 | 5g |
$2858.0 | 2023-06-02 |
2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-one Literatura Relacionada
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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